molecular formula C19H25N3O3 B2700521 3-Cyclopentyl-1-(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)propan-1-one CAS No. 1170452-49-9

3-Cyclopentyl-1-(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)propan-1-one

Cat. No. B2700521
CAS RN: 1170452-49-9
M. Wt: 343.427
InChI Key: BQBAMMXCDCZBLZ-UHFFFAOYSA-N
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Description

3-Cyclopentyl-1-(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)propan-1-one is a useful research compound. Its molecular formula is C19H25N3O3 and its molecular weight is 343.427. The purity is usually 95%.
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Scientific Research Applications

Hemolytic Profile and Biological Activities

Oxadiazoles, including derivatives found in the compound of interest, are known for their diverse biological effects. The heterocyclic compounds containing oxadiazole are considered to result from furan by the replacement of two methane groups by two pyridine type nitrogen atoms, altering their aromaticity and reactivity. These compounds exhibit a wide range of biological activities, such as analgesic, anti-inflammatory, antimicrobial, anti-HIV, antimalarial, and antifungal properties. Additionally, 1,3,4-oxadiazole derivatives have found applications in photosensitizers, liquid crystals, and organic light-emitting diodes (OLEDs), highlighting their versatility in scientific research beyond pharmacological uses (Abbasi et al., 2018).

Therapeutic Potential

The therapeutic potential of oxadiazole and furadiazole-containing compounds is significant due to their broad range of chemical and biological properties. Notably, 1,3,4-oxadiazoles are essential synthons in drug development, exhibiting antibacterial, anti-mycobacterial, antitumor, anti-viral, and antioxidant activities. This versatility makes them valuable in creating new therapeutic agents. Examples of commercially available drugs with 1,3,4-oxadiazole rings include antibacterial and antiviral medications, highlighting the compound's relevance in medical research and pharmaceutical applications (Siwach & Verma, 2020).

properties

IUPAC Name

3-cyclopentyl-1-[4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O3/c23-17(8-7-14-4-1-2-5-14)22-11-9-15(10-12-22)18-20-21-19(25-18)16-6-3-13-24-16/h3,6,13-15H,1-2,4-5,7-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQBAMMXCDCZBLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CCC(=O)N2CCC(CC2)C3=NN=C(O3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Cyclopentyl-1-(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)propan-1-one

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